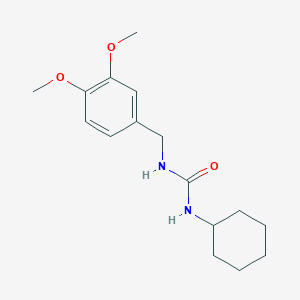

N-cyclohexyl-N'-(3,4-dimethoxybenzyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-cyclohexyl-N'-(3,4-dimethoxybenzyl)urea is a compound that belongs to the urea derivatives. Ureas are significant in various fields of chemistry and biology due to their wide range of applications and functionalities. They play essential roles in medicinal chemistry, material science, and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of N-cyclohexyl-N'-(3,4-dimethoxybenzyl)urea and similar compounds often involves the reaction of an isocyanate with an amine. In related research, urea derivatives are synthesized using different methods, including the reaction of cyclohexyl isocyanide with benzoyl-formic acid and semicarbazones under specific conditions to form cyclic ureas (Sañudo et al., 2006). This method and others can be adapted for the synthesis of N-cyclohexyl-N'-(3,4-dimethoxybenzyl)urea by choosing appropriate starting materials.

Molecular Structure Analysis

The molecular structure of urea derivatives can be determined using various spectroscopic techniques, including NMR and X-ray crystallography. The structure typically involves a planar urea core with substituents attached to the nitrogen atoms. The molecular structure is crucial for understanding the compound's reactivity and physical properties. For example, studies on the molecular structure and vibrational spectra of related compounds provide insights into their electronic properties and intermolecular interactions (Al-Abdullah et al., 2014).

Direcciones Futuras

The compound and its derived metal complexes have shown significant potential in the field of medical research, particularly in the study of cytotoxicity and growth inhibition of tumor cells . This suggests that “N-cyclohexyl-N’-(3,4-dimethoxybenzyl)urea” and its derivatives could be further explored for their potential applications in cancer research and treatment .

Mecanismo De Acción

Target of Action

A structurally similar compound, n-cyclohexyl-n’-(4-iodophenyl)urea, has been reported to target bifunctional epoxide hydrolase 2 in humans .

Mode of Action

The compound contains a 3,4-dimethoxybenzyl group, which acts as a protective group for the thiol moiety, increasing the solubility and stability of the precursor . This group becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) .

Biochemical Pathways

The 3,4-dimethoxybenzyl group is known to facilitate the formation of self-assembled monolayers (sams) of aromatic thiolates .

Result of Action

A structurally similar compound, n-cyclohexyl-n’-(4-iodophenyl)urea, has been used in experimental studies .

Action Environment

The action of N-cyclohexyl-N’-(3,4-dimethoxybenzyl)urea can be influenced by environmental factors such as temperature and the presence of protons. For instance, the 3,4-dimethoxybenzyl group becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) .

Propiedades

IUPAC Name |

1-cyclohexyl-3-[(3,4-dimethoxyphenyl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3/c1-20-14-9-8-12(10-15(14)21-2)11-17-16(19)18-13-6-4-3-5-7-13/h8-10,13H,3-7,11H2,1-2H3,(H2,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZLQUCWRRQDHPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC(=O)NC2CCCCC2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclohexyl-3-[(3,4-dimethoxyphenyl)methyl]urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-6-ethoxyphenol](/img/structure/B5716658.png)

![16-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-3-hydroxyandrost-5-en-17-one](/img/structure/B5716679.png)

![2-[1-(cyanomethyl)-2-pyrrolidinylidene]-3-oxo-3-phenylpropanenitrile](/img/structure/B5716690.png)

![1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5716697.png)

![(cyclopropylmethyl)[4-(dimethylamino)benzyl]propylamine](/img/structure/B5716700.png)

![4-(4-nitrophenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline](/img/structure/B5716711.png)

![3-{4-[(isobutylamino)sulfonyl]phenyl}propanamide](/img/structure/B5716715.png)

![N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-furamide](/img/structure/B5716742.png)

![N-[4-(4-benzoyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5716749.png)